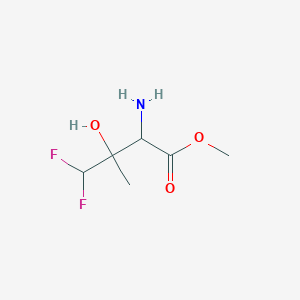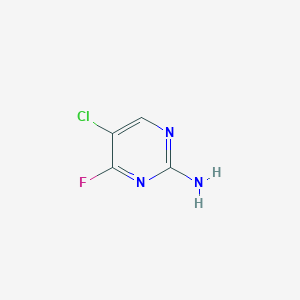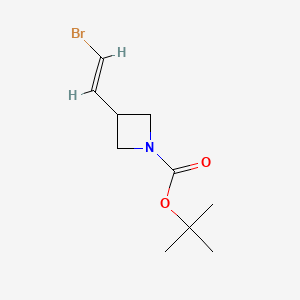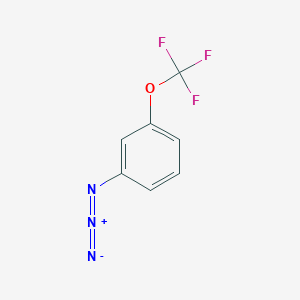
1-(Ethylthio)-3-(4-fluorophenyl)propan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Ethylthio)-3-(4-fluorophenyl)propan-2-one is an organic compound characterized by the presence of an ethylthio group and a fluorophenyl group attached to a propanone backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Ethylthio)-3-(4-fluorophenyl)propan-2-one typically involves the reaction of 4-fluorobenzaldehyde with ethyl mercaptan in the presence of a base, followed by a subsequent reaction with a suitable ketone precursor. The reaction conditions often include:
Base: Sodium hydroxide or potassium carbonate
Solvent: Ethanol or methanol
Temperature: Room temperature to reflux conditions
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions: 1-(Ethylthio)-3-(4-fluorophenyl)propan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The ethylthio group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Nucleophiles such as amines or thiols
Major Products Formed:
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Various substituted derivatives
Aplicaciones Científicas De Investigación
1-(Ethylthio)-3-(4-fluorophenyl)propan-2-one has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Biological Studies: It is used in research to understand its effects on cellular processes and its potential as a therapeutic agent.
Industrial Applications: The compound’s unique chemical properties make it useful in the synthesis of other complex organic molecules.
Mecanismo De Acción
The mechanism of action of 1-(Ethylthio)-3-(4-fluorophenyl)propan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The ethylthio and fluorophenyl groups contribute to its binding affinity and specificity. The compound may modulate biological pathways by inhibiting or activating key enzymes, leading to various physiological effects.
Comparación Con Compuestos Similares
- 1-(Methylthio)-3-(4-fluorophenyl)propan-2-one
- 1-(Ethylthio)-3-(4-chlorophenyl)propan-2-one
- 1-(Ethylthio)-3-(4-bromophenyl)propan-2-one
Comparison: 1-(Ethylthio)-3-(4-fluorophenyl)propan-2-one is unique due to the presence of the fluorophenyl group, which imparts distinct electronic and steric properties compared to its analogs. This uniqueness can influence its reactivity, binding affinity, and overall chemical behavior, making it a compound of particular interest in various research and industrial applications.
Propiedades
Fórmula molecular |
C11H13FOS |
|---|---|
Peso molecular |
212.29 g/mol |
Nombre IUPAC |
1-ethylsulfanyl-3-(4-fluorophenyl)propan-2-one |
InChI |
InChI=1S/C11H13FOS/c1-2-14-8-11(13)7-9-3-5-10(12)6-4-9/h3-6H,2,7-8H2,1H3 |
Clave InChI |
VDUGRLHECSXUDL-UHFFFAOYSA-N |
SMILES canónico |
CCSCC(=O)CC1=CC=C(C=C1)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrrolidin-3-ol](/img/structure/B13565214.png)












![1'-[2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)ethyl]-6,7-dihydro-5H-spiro[1-benzothiophene-4,4'-imidazolidine]-2',5'-dione](/img/structure/B13565322.png)
